Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with methanol and a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and iodine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Another derivative with distinct chemical properties.
Uniqueness
Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-7-4-5-8-12-9(11(14)16-3)10(15-2)13(8)6-7/h4-6H,1-3H3 |
InChI Key |
MHLDQRLUIXUOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2OC)C(=O)OC)C=C1 |
Origin of Product |
United States |
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